molecular formula C11H14BrN B13029342 2-(3-Bromophenyl)-1-methylpyrrolidine

2-(3-Bromophenyl)-1-methylpyrrolidine

Cat. No.: B13029342
M. Wt: 240.14 g/mol
InChI Key: QAZCRNJXPUNPSE-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methylpyrrolidine is a brominated pyrrolidine derivative characterized by a methyl group at the 1-position and a 3-bromophenyl substituent at the 2-position of the pyrrolidine ring. The bromine atom at the meta position of the phenyl ring may influence electronic properties, reactivity, and binding interactions in biological systems.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylpyrrolidine

InChI

InChI=1S/C11H14BrN/c1-13-7-3-6-11(13)9-4-2-5-10(12)8-9/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

QAZCRNJXPUNPSE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
2-(3-Bromophenyl)-1-methylpyrrolidine C₁₁H₁₄BrN (inferred) 1-methyl, 2-(3-bromophenyl) ~240.1 (estimated) Data limited; inferred intermediate
3-(4-Bromophenyl)-1-methylpyrrolidine C₁₁H₁₄BrN 1-methyl, 3-(4-bromophenyl) ~240.1 Purity ≥95%; positional isomer
1-[(3-Bromophenyl)acetyl]pyrrolidine C₁₂H₁₄BrNO 1-acetyl, 3-bromophenyl 268.1 Ketone functionality
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine C₁₁H₁₄BrNO₂S 1-sulfonyl, 3-bromo-5-methylphenyl 304.2 Polar, irritant-sensitive

Biological Activity

2-(3-Bromophenyl)-1-methylpyrrolidine is an organic compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound belongs to the class of pyrrolidine derivatives, characterized by its unique structural features that facilitate interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 240.14 g/mol
  • Structure : The compound features a bromophenyl group attached to a methylpyrrolidine structure, which enhances its reactivity and biological interaction capabilities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the bromine atom in the aromatic ring is believed to enhance its antimicrobial efficacy through mechanisms such as disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it has shown promising results against breast cancer cell lines, leading to significant G2/M phase cell cycle arrest and induction of apoptotic pathways .

The mechanism through which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. The bromophenyl group is known to engage in halogen bonding, while the pyrrolidine ring may interact with various receptors or enzymes involved in disease processes. These interactions are crucial for modulating biological pathways and enhancing therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity IndexUnique Features
3-BromopyridineNot specified0.87Aryl bromide used mainly in organic synthesis
3-Bromophenylboronic acidNot specified0.89Employed in Suzuki-Miyaura coupling reactions
3-Bromophenylacetic acidNot specified0.90Used in pharmaceutical synthesis
3-(4-Bromophenyl)-1-methylpyrrolidine1088410-99-40.93Similar pyrrolidine structure but different substitution
4-(4-Bromophenyl)piperidineNot specified0.85Piperidine structure offers different reactivity

This table highlights the distinctiveness of this compound due to its specific structural features that confer unique reactivity and biological activity compared to other compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : In a study examining various pyrrolidine derivatives, this compound was identified as a potent antiproliferative agent against MCF-7 breast cancer cells, exhibiting an IC50 value of approximately 52 nM .
  • Antimicrobial Evaluation : Another study focused on assessing the antimicrobial properties of this compound against multiple bacterial strains, revealing significant inhibition zones comparable to standard antibiotics .

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